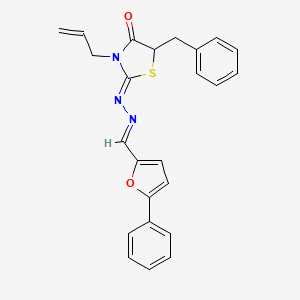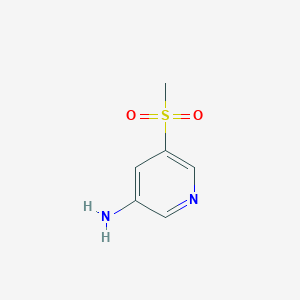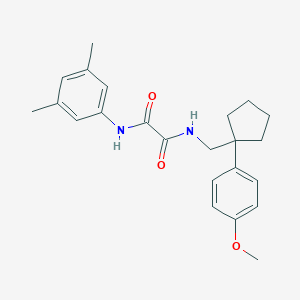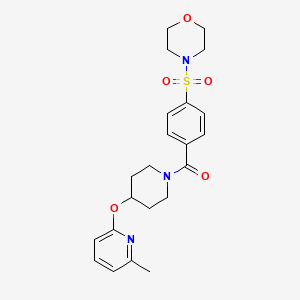
(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(4-(trifluoromethoxy)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(4-(trifluoromethoxy)phenyl)methanone” is a chemical compound with the molecular formula C14H7F5O2 and a molecular weight of 302.2 . It’s also known as Methanone, (2,5-difluorophenyl)[4-(trifluoromethoxy)phenyl]- .
Molecular Structure Analysis
The molecular structure of this compound consists of a methanone group attached to a 2,5-difluorophenyl group and a 4-(trifluoromethoxy)phenyl group .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 343.7±42.0 °C and a predicted density of 1.396±0.06 g/cm3 at 20 °C under a pressure of 760 Torr .Scientific Research Applications
Poly(arylene ether sulfone) Synthesis and Properties
A study described the development of a new difluoro aromatic ketone monomer used to prepare poly(arylene ether sulfone)s (PAES) bearing pendant groups. These PAESs demonstrated significant hydroxide conductivity, dimensional stability, and good hydroxide conductivity and alkaline stability due to the length and dense distribution of quaternary ammonium pendants. This suggests potential applications in membrane technology, particularly for alkaline fuel cells (Shi et al., 2017).
Aza-Piancatelli Rearrangement for Synthesis
Another study utilized a catalyzed tandem aza-Piancatelli rearrangement/Michael reaction for the synthesis of benzothiazine and oxazine derivatives, illustrating a methodology that could potentially be applied to synthesize compounds with the specific structure mentioned. This highlights potential applications in the development of novel organic compounds with diverse structural frameworks (Reddy et al., 2012).
Anticancer and Antimicrobial Applications
Research on methanone compounds has explored their potential in anticancer and antimicrobial applications. For example, studies have shown that certain methanone derivatives can inhibit tubulin polymerization and trigger apoptosis in cancer cells, suggesting the possibility of anticancer therapeutic applications (Magalhães et al., 2013).
Anti-mycobacterial Agents
Compounds synthesized from reactions involving aryl alcohols and chloro-butyrophenone have been evaluated for their anti-tubercular activities, showing potential as anti-mycobacterial agents. This underscores the value of methanone compounds in developing new treatments for tuberculosis (Dwivedi et al., 2005).
Properties
IUPAC Name |
[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F5NO2S/c20-13-3-6-16(21)15(11-13)17-7-8-25(9-10-28-17)18(26)12-1-4-14(5-2-12)27-19(22,23)24/h1-6,11,17H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTCXSIXCUFICP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F5NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(2-Methoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2927839.png)



![N-(4-methoxyphenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2927845.png)
![1-benzyl-N-isobutyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2927846.png)
![5-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2927847.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2927849.png)
![3-{5-[(3-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-[(4-chlorophenyl)sulfanyl]pyridine](/img/structure/B2927851.png)

![6-(4-Methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2927853.png)
